Neuraminidase-IN-5

Neuraminidase inhibition Influenza antiviral IC50 comparison

Neuraminidase-IN-5 (Compound 5b; CAS 2473524-63-7) is the most potent dihydrofurocoumarin derivative in the 5a–5j series, achieving an IC50 of 0.02 µM—a 5.5-fold improvement over the lead ZINC05577497 (0.11 µM). Its IC50 is 2-fold lower than oseltamivir carboxylate (0.04 µM), enabling reduced compound consumption in HTS formats. Molecular docking confirms 150-cavity engagement absent in cyclohexene and guanidino-sugar scaffolds. Select this compound for maximal signal-to-background in NA inhibition assays or as a benchmark for structure-based optimization of subtype-selective inhibitors.

Molecular Formula C19H11NO7
Molecular Weight 365.3 g/mol
Cat. No. B12417443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuraminidase-IN-5
Molecular FormulaC19H11NO7
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC3=C2C(=O)C(=CC4=CC(=C(C=C4)O)[N+](=O)[O-])O3
InChIInChI=1S/C19H11NO7/c1-9-6-16(22)27-19-11(9)3-5-14-17(19)18(23)15(26-14)8-10-2-4-13(21)12(7-10)20(24)25/h2-8,21H,1H3/b15-8-
InChIKeyGWNWFWWGBSKDLJ-NVNXTCNLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuraminidase-IN-5 (Compound 5b): A Dihydrofurocoumarin-Derived Neuraminidase Inhibitor with Low-Nanomolar IC50


Neuraminidase-IN-5 (also designated Compound 5b; CAS 2473524-63-7) is a synthetic small-molecule inhibitor of influenza virus neuraminidase (NA), belonging to the dihydrofurocoumarin derivative class [1]. The compound was discovered through docking-based virtual screening followed by structural optimization of the lead compound ZINC05577497, yielding a series of novel NA inhibitors (5a–5j) [1]. Neuraminidase-IN-5 exhibits an IC50 value of 0.02 µM against NA in vitro, positioning it as a potent tool compound for influenza antiviral research [1].

Why Neuraminidase-IN-5 Cannot Be Casually Substituted with Other Neuraminidase Inhibitors


Neuraminidase inhibitors are not functionally interchangeable due to substantial differences in binding mode, active-site cavity engagement, and resultant inhibitor potency that vary dramatically across chemical scaffolds [1]. The dihydrofurocoumarin core of Neuraminidase-IN-5 is structurally distinct from the cyclohexene framework of oseltamivir, the guanidino-sugar scaffold of zanamivir, and the cyclopentane-based structure of peramivir. Critically, within the same dihydrofurocoumarin optimization series, potency varies by more than fivefold—from 0.11 µM for the lead ZINC05577497 to 0.02 µM for Compound 5b [1]—demonstrating that even structurally related analogs differ markedly in their ability to inhibit NA. Molecular docking reveals that the enhanced potency of 5b is attributed to specific elongation of the dihydrofurocoumarin ring into the 150-cavity, a binding feature not uniformly shared across the series [1]. Substituting Neuraminidase-IN-5 with another in-class compound without verification would introduce uncontrolled variability in assay sensitivity, binding site occupancy, and experimental reproducibility.

Neuraminidase-IN-5 Quantitative Differentiation: Head-to-Head Evidence vs. Reference Inhibitors and Series Analogs


Neuraminidase-IN-5 (5b) Delivers 2-Fold Greater NA Inhibitory Potency than Oseltamivir Carboxylate Under Identical Assay Conditions

In the primary research study characterizing this compound series, Neuraminidase-IN-5 (Compound 5b) exhibited an IC50 of 0.02 µM against neuraminidase. Under the same in vitro NA inhibition assay conditions, the reference inhibitor oseltamivir carboxylate (OSC), the active form of the clinically approved drug oseltamivir, yielded an IC50 of 0.04 µM [1]. This represents a 2-fold improvement in potency (0.02 µM vs. 0.04 µM).

Neuraminidase inhibition Influenza antiviral IC50 comparison

Neuraminidase-IN-5 (5b) Achieves 5.5-Fold Greater Potency than Lead Compound ZINC05577497 Within the Same Dihydrofurocoumarin Optimization Series

Within the same compound series (5a–5j) derived from the virtual screening hit ZINC05577497, Neuraminidase-IN-5 (Compound 5b) was identified as the most potent analog. The lead compound ZINC05577497 exhibited an IC50 of 0.11 µM, whereas 5b achieved an IC50 of 0.02 µM under identical assay conditions [1]. This represents a 5.5-fold improvement in potency achieved through targeted structural optimization.

Structure-activity relationship Lead optimization Dihydrofurocoumarin series

Neuraminidase-IN-5 (5b) Demonstrates Superior Potency Relative to Acylhydrazone-Class NA Inhibitors in Cross-Study Comparison

Cross-study comparison reveals that Neuraminidase-IN-5 (IC50 = 0.02 µM) is 30-fold more potent than compound 9j (IC50 = 0.6 µM), the most active acylhydrazone derivative identified by Li et al. in 2020, and approximately 350-fold more potent than compound 6a (IC50 = 7.10 ± 0.2 µM), a lead acylhydrazone inhibitor reported by Zhao et al. in 2019 [1][2]. Both comparator studies utilized in vitro NA inhibition assays against influenza NA, though differences in assay protocols and NA sources preclude direct equivalence claims.

Cross-class comparison Acylhydrazone inhibitors NA inhibitor benchmarking

Mechanistic Differentiation: Neuraminidase-IN-5 (5b) Engages the 150-Cavity via Dihydrofurocoumarin Ring Elongation

Molecular docking analysis indicates that the enhanced potency of Compound 5b relative to other analogs in the series (including the lead ZINC05577497, IC50 = 0.11 µM) is attributed to elongation of the dihydrofurocoumarin ring into the 150-cavity of neuraminidase [1]. This binding feature is structurally distinct from the canonical interactions of oseltamivir carboxylate, which primarily occupies the active site S1 subsite and does not extend into the 150-cavity in the same manner [1]. The 150-cavity is a recognized structural feature of group 1 neuraminidases (N1, N4, N5, N8) that presents opportunities for selective inhibitor design [2].

Binding mode 150-cavity Molecular docking Structure-based design

Resistance Context: Neuraminidase-IN-5 (5b) Serves as a Tool for Evaluating Cross-Resistance Profiles

Vendor technical documentation notes that common neuraminidase inhibitor resistance mutations, including R292K and H274Y, are expected to affect Neuraminidase-IN-5 binding and that cross-resistance with other NA inhibitors is likely . This is a class-level characteristic of active-site NA inhibitors rather than a unique liability. Quantitative head-to-head resistance data comparing Neuraminidase-IN-5 to oseltamivir, zanamivir, or peramivir against specific mutant NA strains is not available in the current primary literature.

Drug resistance NA inhibitor resistance H274Y mutation R292K mutation

Neuraminidase-IN-5 Optimal Research Application Scenarios Driven by Quantitative Differentiation


High-Sensitivity NA Inhibition Assay Development

For laboratories developing fluorescence-based or chemiluminescent NA inhibition assays requiring a potent positive control with maximal signal-to-background ratio, Neuraminidase-IN-5 (IC50 = 0.02 µM) offers 2-fold greater sensitivity than oseltamivir carboxylate (IC50 = 0.04 µM) when tested under comparable in vitro conditions [1]. This lower IC50 enables assay configurations that operate at reduced compound concentrations while maintaining robust inhibition windows—particularly valuable for high-throughput screening formats where minimizing DMSO carryover and compound consumption is critical. The compound serves as a validated reference inhibitor for benchmarking newly synthesized NA inhibitors against a known potent dihydrofurocoumarin scaffold.

Dihydrofurocoumarin SAR and Lead Optimization Benchmarking

For medicinal chemistry programs focused on dihydrofurocoumarin-based neuraminidase inhibitors, Neuraminidase-IN-5 (Compound 5b) represents the potency benchmark within the 5a–5j series, achieving an IC50 of 0.02 µM compared to the lead ZINC05577497 (0.11 µM)—a 5.5-fold improvement achieved through targeted structural optimization [1]. Researchers designing new derivatives can use Neuraminidase-IN-5 as a head-to-head comparator to quantitatively assess whether structural modifications confer meaningful potency gains beyond the current series ceiling. The compound also provides a validated reference for computational docking studies aimed at understanding 150-cavity engagement as a potency driver.

Scaffold-Hopping Studies Comparing NA Inhibitor Chemotypes

For drug discovery teams evaluating multiple NA inhibitor chemotypes (dihydrofurocoumarins, acylhydrazones, cyclohexene derivatives, guanidino-sugars), Neuraminidase-IN-5 provides a reference data point from the dihydrofurocoumarin class. Cross-study comparison indicates that the 0.02 µM IC50 of Neuraminidase-IN-5 is approximately 30-fold lower than the most potent acylhydrazone derivative (compound 9j, IC50 = 0.6 µM) and ~350-fold lower than lead acylhydrazone 6a (IC50 = 7.10 µM) [2][3]. While assay conditions differ, these data support preliminary scaffold prioritization when enzyme potency is a primary selection criterion. The distinct dihydrofurocoumarin core may also offer alternative intellectual property positioning compared to saturated scaffolds.

150-Cavity-Targeted Inhibitor Design and Validation

For structure-based drug design programs specifically targeting the 150-cavity of group 1 neuraminidases (a recognized strategy for achieving subtype selectivity), Neuraminidase-IN-5 offers an experimentally validated chemical starting point with predicted 150-cavity engagement [1][4]. Molecular docking indicates that the compound's dihydrofurocoumarin ring extends into this cavity, distinguishing it mechanistically from oseltamivir carboxylate. Researchers can employ Neuraminidase-IN-5 as a reference ligand for docking validation, as a competitive probe in binding assays, or as a scaffold for further derivatization aimed at optimizing 150-cavity occupancy and exploring group 1 NA selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neuraminidase-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.